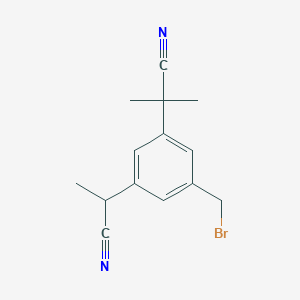
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is an organic compound with a complex structure that includes a bromomethyl group, a cyanoethyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitrile formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield different reduced forms.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with lithium aluminum hydride can produce amines.
Wissenschaftliche Forschungsanwendungen
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrile group can also participate in interactions with biological molecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1-Cyanoethyl)benzoic acid: Similar in structure but lacks the bromomethyl group.
2-Methylpropanenitrile: Contains the nitrile group but lacks the aromatic ring and bromomethyl group.
Uniqueness
2-(3-(Bromomethyl)-5-(1-cyanoethyl)phenyl)-2-methylpropanenitrile is unique due to the presence of both the bromomethyl and cyanoethyl groups on the phenyl ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C14H15BrN2 |
|---|---|
Molekulargewicht |
291.19 g/mol |
IUPAC-Name |
2-[3-(bromomethyl)-5-(1-cyanoethyl)phenyl]-2-methylpropanenitrile |
InChI |
InChI=1S/C14H15BrN2/c1-10(8-16)12-4-11(7-15)5-13(6-12)14(2,3)9-17/h4-6,10H,7H2,1-3H3 |
InChI-Schlüssel |
DJQGNHFFZSNUKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
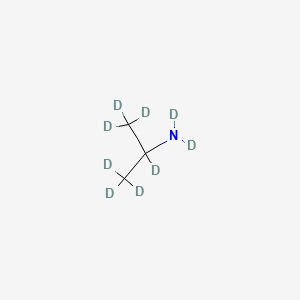
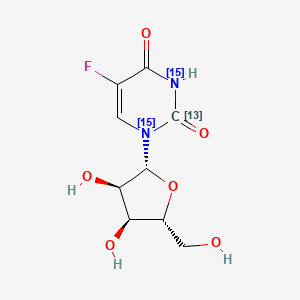
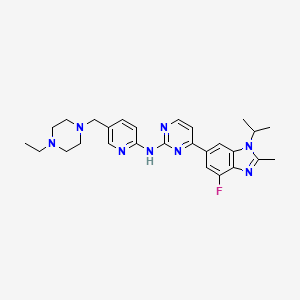


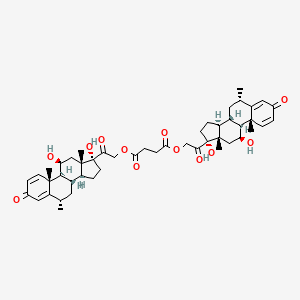
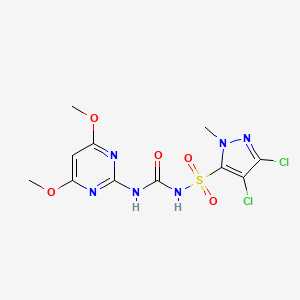
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
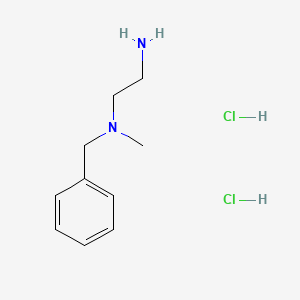
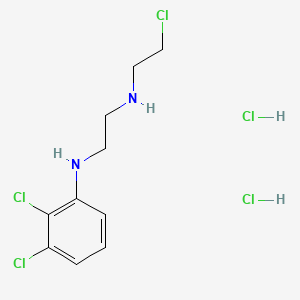
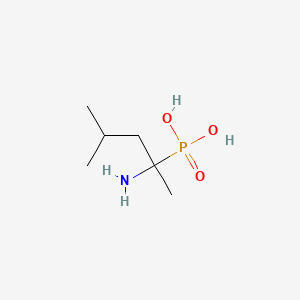
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
